molecular formula C15H24N2O B3234389 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol CAS No. 1353973-98-4

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol

Cat. No.: B3234389
CAS No.: 1353973-98-4
M. Wt: 248.36 g/mol
InChI Key: TUQQZFCXMSRXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol is a tertiary amine-containing ethanol derivative characterized by a benzyl-substituted pyrrolidine ring connected via a methylamino-ethyl alcohol chain. Its molecular formula is C₁₇H₂₆N₂O₂, with a molecular weight of 290.41 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-benzylpyrrolidin-2-yl)methyl-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(10-11-18)13-15-8-5-9-17(15)12-14-6-3-2-4-7-14/h2-4,6-7,15,18H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQQZFCXMSRXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1CCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165357
Record name Ethanol, 2-[methyl[[1-(phenylmethyl)-2-pyrrolidinyl]methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353973-98-4
Record name Ethanol, 2-[methyl[[1-(phenylmethyl)-2-pyrrolidinyl]methyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353973-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[methyl[[1-(phenylmethyl)-2-pyrrolidinyl]methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . This intermediate is then further functionalized to introduce the benzyl and ethanolamine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl group play crucial roles in binding to target proteins, influencing their activity. The ethanolamine moiety may interact with cellular receptors, modulating signal transduction pathways. These interactions result in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound belongs to a broader class of amino ethanol derivatives with variable substituents on the pyrrolidine/piperidine rings and amino groups. Key analogues include:

Compound Name Substituent Modifications Molecular Weight (g/mol) Key Reference
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol Benzyl, pyrrolidine, methylamino-ethanol 290.41
2-((2-Methoxyethyl)(methyl)amino)ethanol Methoxyethyl instead of benzyl-pyrrolidinyl ~147 (estimated)
N¹-(1-Benzyl-piperidin-3-ylmethyl)-N¹-methyl-ethane-1,2-diamine Piperidine ring, methyl-ethylenediamine chain ~289 (estimated)
2-(Methyl-amino)-ethanol Simple methylamino-ethanol backbone 89.14

Key Observations :

  • Bulkiness: The benzyl-pyrrolidinyl group in the target compound increases steric hindrance compared to simpler analogues like 2-(methyl-amino)-ethanol, likely reducing solubility in polar solvents but enhancing lipid membrane permeability .
  • Hydrogen Bonding: Unlike 2-(methyl-amino)-ethanol, which forms strong intramolecular hydrogen bonds (intra-HB), the benzyl group in the target compound may disrupt intra-HB, altering vaporization enthalpy and solubility .
  • Ring Variations : Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring) affects conformational flexibility and binding affinity in receptor interactions .

Key Observations :

  • Derivatives with cyclopropyl or isopropyl substituents (e.g., N¹-(1-Benzyl-pyrrolidin-3-yl)-N¹-cyclopropyl-ethane-1,2-diamine) may require additional protection/deprotection steps, further reducing yields .

Physicochemical Properties

Property 2-[(1-Benzyl-pyrrolidin-…]-ethanol 2-(Methyl-amino)-ethanol 2-((2-Methoxyethyl)(methyl)amino)ethanol
Molecular Weight 290.41 89.14 ~147
Polarity Moderate (bulky benzyl group) High (intra-HB) Moderate (methoxy group)
Vaporization Enthalpy Likely higher 52.1 kJ/mol* Estimated lower
Solubility Low in water, high in organics High in water Moderate in water

*Experimental value for 2-(methyl-amino)-ethanol .

Key Observations :

  • The benzyl group’s hydrophobicity likely reduces aqueous solubility compared to 2-(methyl-amino)-ethanol but improves compatibility with organic solvents .
  • The methoxyethyl analogue () balances polarity and lipophilicity, making it more synthetically versatile .

Stability and Industrial Relevance

  • Degradation Pathways : Tertiary amines with benzyl groups are prone to oxidative degradation, whereas saturated analogues (e.g., piperidine derivatives) may exhibit enhanced stability .

Biological Activity

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol is a complex organic compound recognized for its potential biological activities. It features a pyrrolidine ring, a benzyl group, and an ethanolamine moiety, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₅H₂₄N₂O
  • CAS Number : 1353973-98-4

Its structure allows for interactions with various biological targets, contributing to its diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrrolidine ring and benzyl group facilitate binding to proteins and receptors, while the ethanolamine moiety may modulate cellular signaling pathways. This interaction can lead to various biological effects, including:

  • Antimicrobial Properties : The compound has shown potential against several bacterial strains.
  • Neuroactive Effects : It may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related pyrrolidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Bacteria
Compound A3.125Staphylococcus aureus
Compound B12.5Escherichia coli
This compoundTBDTBD

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens.

Neuroactive Effects

The compound's potential as a neuroactive agent is supported by its ability to interact with neurotransmitter systems. It may inhibit or activate enzymes involved in neurotransmitter synthesis, suggesting applications in treating conditions such as depression or anxiety.

Case Studies and Research Findings

  • Antimicrobial Screening : In vitro tests revealed that derivatives of pyrrolidine exhibited significant antibacterial activity, with some compounds showing MIC values as low as 0.0039 mg/mL against S. aureus and E. coli .
  • Neuropharmacological Studies : Research involving molecular docking studies has indicated that similar compounds can effectively inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease .
  • Synthesis and Characterization : Various synthetic routes have been developed for the production of this compound, optimizing yield and purity for further biological evaluation .

Applications in Drug Development

Given its unique structure and biological activity, this compound is being explored for various applications:

  • Medicinal Chemistry : As a potential drug candidate for antimicrobial and neuropharmacological therapies.
  • Material Science : Its structural features allow it to be used in developing new materials with specific properties.

Q & A

Q. What are the common synthetic routes for 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

Alkylation : Reacting pyrrolidine derivatives with benzyl halides under reflux conditions (e.g., toluene, triethylamine, 100°C) to introduce the benzyl group .

Amination : Coupling intermediates with methylaminoethanol using EDC·HCl/HOBt in DMF to form the tertiary amine .

Purification : Column chromatography (C18 reverse-phase) or recrystallization (ethanol/water) to isolate the product .

  • Critical Parameters :
  • Temperature control during alkylation to avoid side reactions.
  • Stoichiometric ratios of reagents (e.g., 1:1 molar ratio of 2-bromoethanol to 2-methoxy-N-methyl ethyl amine) to maximize yield .
  • Solvent choice (e.g., DMF for amination, acetic acid for acid-catalyzed steps) to stabilize intermediates .

Q. How is the stereochemistry of this compound determined experimentally?

  • Methodological Answer :
  • X-ray crystallography : Using programs like SHELXL for small-molecule refinement to resolve bond lengths (e.g., C–N: ~1.47 Å) and dihedral angles .
  • Chiral HPLC : Paired with polarimetric detection to confirm enantiomeric purity .
  • NMR spectroscopy : Analyzing coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or COSY experiments to assign spatial configurations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Contradictions (e.g., varying receptor-binding affinities) can arise from:
  • Batch variability : Ensure synthetic consistency via LC-MS purity checks (>95%) and standardized assays .
  • Assay conditions : Compare results under identical pH, temperature, and buffer systems. For example, discrepancies in IC50_{50} values for dopamine receptors may stem from differences in cell lines (CHO vs. HEK293) .
  • Computational validation : Use molecular docking (AutoDock Vina) to predict binding modes against crystal structures of target receptors (e.g., neurotensin receptor 1) .

Q. How does structural modification of the pyrrolidine ring impact biological activity?

  • Methodological Answer : Comparative studies of analogs reveal:
Modification Impact on Activity Reference
R-configuration Higher affinity for σ1 receptors vs. S-isomers
Benzyl substitution Enhanced lipophilicity (logP +0.7) and BBB penetration
Ethanol side chain Critical for hydrogen bonding with Glu206 in NT1
  • Synthetic Approach : Introduce fluorinated groups (e.g., 2,2-difluoroethyl) via nucleophilic substitution to alter metabolic stability .

Q. What computational tools predict synthetic feasibility for novel derivatives?

  • Methodological Answer :
  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes based on reaction databases. For example, one-step synthesis of difluoro analogs using sulfuryl chloride .
  • DFT calculations : Optimize transition states (Gaussian 09) for key steps like amide coupling, reducing trial-and-error experimentation .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating enzyme inhibition kinetics?

  • Methodological Answer :
  • Kinetic assays : Use stopped-flow spectroscopy to measure initial rates of acetylcholinesterase inhibition at varying substrate concentrations (0.1–10 mM).
  • Data fitting : Apply Michaelis-Menten models (GraphPad Prism) to calculate Ki_i values. For example, IC50_{50} = 12 µM ± 1.5 µM in rat brain homogenates .
  • Controls : Include donepezil as a positive control and assess non-specific binding via scrambled peptide competitors .

Q. What analytical methods validate compound stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to pH 1–13 (37°C, 24 hr) and analyze degradation products via UPLC-QTOF-MS.
  • Plasma stability : Incubate with rat plasma (1 mg/mL, 37°C) and quantify parent compound loss over 6 hours using LC-MS/MS .
  • Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C indicates shelf-stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol
Reactant of Route 2
Reactant of Route 2
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.